D-Glucoheptono-1,4-lactone

説明

Historical Context and Significance in Carbohydrate Chemistry

D-Glucoheptono-1,4-lactone, also known as D-glycero-D-gulo-heptono-1,4-lactone, is a commercially available and relatively inexpensive compound derived from the corresponding D-glucoheptonic acid. acs.orgsigmaaldrich.com Its significance in carbohydrate chemistry stems from its role as a "chiron," a readily available chiral building block that provides a template for stereocontrolled synthesis. acs.org The use of such molecules from the "chiral pool" is a cornerstone of modern asymmetric synthesis, allowing chemists to construct complex targets without the need for de novo creation of stereocenters. acs.orgresearchgate.net

Historically, the compound has been used as a mild acidifying and esterifying agent, for example, in formulations with antibiotics where a gentle pH is required. iupac.org A particularly notable application is its use as a precursor for the large-scale synthesis of L-sugars. researchgate.net For instance, it can be converted in high yield over four steps to 1,2-O-isopropylidene-alpha-L-glucurono-3,6-lactone, providing efficient access to the L-glucose series, which is less common in nature than the D-series. researchgate.net This conversion underscores its value in accessing rare carbohydrate structures for research and development.

Role as a Key Intermediate in Complex Molecule Synthesis

The well-defined stereochemistry and functionality of this compound make it an ideal starting point for the enantioselective synthesis of numerous complex molecules, including natural products and their analogs.

One of its most prominent applications is in the synthesis of the antitumor agent Howiinol A, which was originally isolated from Goniothalamus howii. chemicalbook.comlookchem.com Researchers have developed a 9-step synthesis of Howiinol A starting from this compound. chemicalbook.comchemicalbook.com This pathway has also been used to create dozens of analogs to explore new compounds with high antitumor potency. chemicalbook.comlookchem.com

The lactone also serves as a chiral template for synthesizing non-proteinogenic amino acids like hydroxypipecolic acids, which are found in various biologically active molecules. google.com For example, enantiomerically pure (2R,4S)-4-hydroxypipecolic acid has been synthesized from this compound. acs.orggoogle.comacs.org The process involves a series of transformations including benzoylation, elimination to form a furanone intermediate, and subsequent diastereoselective hydrogenation. google.comacs.org A similar strategy has been employed to prepare the enantiomer, (2S,4R)-4-hydroxypipecolic acid. acs.org Furthermore, a 12-step enantioselective total synthesis of the natural amino acid (2S,4R,5R)-4,5-dihydroxy-pipecolic acid also begins with this compound. nih.govmdpi.com

Other synthetic applications include its use as a precursor for deoxythiosugar derivatives that mimic furanose, pyranose, and septanose structures, and for the creation of 1,3-polyol fragments via furanone intermediates. acs.orgresearchgate.net

Overview of Current Research Trajectories

Current research continues to leverage the unique properties of this compound for novel applications in materials science and medicinal chemistry.

A significant area of investigation is its use in modifying dendrimers for drug delivery systems. nih.govnih.gov Third-generation poly(amidoamine) (PAMAM) dendrimers have been functionalized by reacting their primary amine groups with this compound. nih.govnih.gov This "glucoheptoamidation" process tunes the physicochemical properties of the dendrimers, such as their size and surface charge. nih.gov The resulting saccharide-terminated dendrimers exhibit enhanced water solubility due to the multiple hydroxyl groups, which also serve as handles for conjugating drugs like methotrexate (B535133) or cytisine (B100878). nih.govnih.gov These modified dendrimers are being explored as potential carriers for anticancer drugs. nih.govnih.gov

Another research trajectory involves the synthesis of novel surfactants. researchgate.net this compound has been used to modify aminopropyl polysiloxanes, creating sugar-modified amodimethicones. researchgate.net These new bio-based surfactants demonstrate good diffusion ability and wetting properties, making them potential candidates for use in paints, coatings, and agricultural adjuvants. researchgate.net

These research avenues highlight the ongoing evolution of this compound from a classical chiral building block to a key component in the development of advanced functional materials and biomedical technologies.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

|---|---|---|

| CAS Number | 89-67-8; 60046-25-5 | sigmaaldrich.comchemicalbook.comscbt.com |

| Molecular Formula | C₇H₁₂O₇ | sigmaaldrich.comscbt.com |

| Molecular Weight | 208.17 g/mol | sigmaaldrich.comscbt.com |

| Melting Point | 152-155 °C | sigmaaldrich.comchemicalbook.comchemsrc.com |

| Appearance | White to Pale Beige Solid | chemicalbook.com |

| Synonyms | Glucoheptonic Acid γ-Lactone; D-Glycero-D-guloheptono-γ-lactone; α-D-Glucoheptonic γ-lactone | sigmaaldrich.comscbt.com |

Table 2: Selected Applications in Complex Molecule Synthesis

| Target Molecule/System | Description | References |

|---|---|---|

| Howiinol A & Analogs | Used as the starting material for a 9-step synthesis of the natural antitumor agent and related compounds. | chemicalbook.comchemicalbook.comscbt.com |

| (2R,4S)-4-Hydroxypipecolic Acid | Serves as a chiral template for the enantioselective synthesis of this non-proteinogenic amino acid. | acs.orggoogle.comacs.org |

| (2S,4R,5R)-4,5-dihydroxy-pipecolic acid | Starting material for a 12-step enantioselective synthesis of this natural hydroxy-amino acid. | nih.govmdpi.com |

| PAMAM Dendrimer Conjugates | Used to functionalize dendrimer surfaces for potential drug delivery applications (e.g., with cytisine or methotrexate). | nih.govnih.gov |

| L-Sugars (e.g., L-Glucose) | A precursor for the large-scale synthesis of L-glucuronolactone, providing access to the L-sugar series. | researchgate.net |

| Modified Polysiloxane Surfactants | Reacted with amodimethicones to create novel biosurfactants for industrial applications. | researchgate.net |

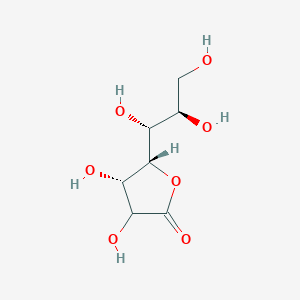

Structure

2D Structure

特性

CAS番号 |

60046-25-5 |

|---|---|

分子式 |

C7H12O7 |

分子量 |

208.17 g/mol |

IUPAC名 |

(4S,5S)-3,4-dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolan-2-one |

InChI |

InChI=1S/C7H12O7/c8-1-2(9)3(10)6-4(11)5(12)7(13)14-6/h2-6,8-12H,1H2/t2-,3-,4+,5?,6+/m1/s1 |

InChIキー |

VIVCRCODGMFTFY-JPRIQSOUSA-N |

異性体SMILES |

C([C@H]([C@H]([C@H]1[C@H](C(C(=O)O1)O)O)O)O)O |

正規SMILES |

C(C(C(C1C(C(C(=O)O1)O)O)O)O)O |

他のCAS番号 |

60046-25-5 |

同義語 |

(2ξ)-D-Glucoheptonic Acid γ-Lactone; Glucoheptonic Acid γ-Lactone; D-Glucoheptonolactone; |

製品の起源 |

United States |

Synthetic Methodologies for D Glucoheptono 1,4 Lactone and Its Derivatives

De Novo Synthesis Approaches

The de novo synthesis of D-Glucoheptono-1,4-lactone primarily involves the extension of the carbon chain of a six-carbon sugar, most commonly D-glucose. A prominent method for this transformation is the Kiliani-Fischer synthesis. This classical carbohydrate chain elongation process involves the nucleophilic addition of a cyanide ion to the carbonyl group of an aldose, followed by hydrolysis of the resulting cyanohydrin and subsequent lactonization.

The synthesis commences with the reaction of D-glucose with a cyanide source, such as sodium cyanide (NaCN), to form two epimeric cyanohydrins at the C2 position. This reaction proceeds through the open-chain aldehyde form of D-glucose, which is in equilibrium with its cyclic hemiacetal forms. The resulting cyanohydrins are then hydrolyzed, typically under acidic or basic conditions, to convert the nitrile group into a carboxylic acid. This step yields two epimeric heptonic acids: D-glycero-D-gulo-heptonic acid and D-glycero-D-ido-heptonic acid.

| Step | Reactants | Key Transformation | Products |

| 1 | D-glucose, NaCN | Nucleophilic addition | Epimeric cyanohydrins |

| 2 | Cyanohydrins, H₂O/H⁺ or OH⁻ | Hydrolysis of nitrile | Epimeric heptonic acids |

| 3 | Heptonic acids | Intramolecular esterification | This compound and its C2 epimer |

Derivatization Strategies via Ring System Transformations

This compound is a valuable precursor for the synthesis of various sugar derivatives, including those with modified ring systems. A significant area of investigation is its conversion into deoxythiosugars with furano, pyrano, and septano motifs. These transformations are achieved through a series of strategic chemical manipulations involving nucleophilic displacements, Michael additions, and epoxide ring-opening reactions.

The synthesis of deoxythiosugar derivatives from this compound leverages the inherent chirality and functionality of the starting material to construct complex thiosugar architectures. These strategies often involve the use of sulfur-transfer reagents to introduce the sulfur atom into the carbohydrate backbone.

Nucleophilic displacement reactions are a fundamental strategy for introducing sulfur into the this compound framework. This approach typically involves the conversion of one or more of the hydroxyl groups into good leaving groups, such as tosylates or mesylates. Subsequent reaction with a sulfur nucleophile, like the tetrathiomolybdate (B108656) anion ([MoS₄]²⁻), leads to the displacement of the leaving group and the formation of a carbon-sulfur bond. By carefully selecting the position of the leaving group and the reaction conditions, it is possible to control the regioselectivity of the sulfur incorporation, paving the way for the synthesis of various thiosugar ring systems.

| Starting Material Derivative | Leaving Group | Sulfur Nucleophile | Key Reaction | Product Motif |

| Tosylated this compound | Tosyl (Ts) | Tetrathiomolybdate | Sₙ2 Displacement | Thiofuranose precursor |

| Mesylated this compound | Mesyl (Ms) | Thiolate (RS⁻) | Sₙ2 Displacement | Thiofuranose precursor |

Michael addition reactions offer another powerful tool for the synthesis of thiosugar derivatives from this compound. This strategy first requires the introduction of an α,β-unsaturated system within the lactone framework. This can be achieved through elimination reactions on suitably functionalized derivatives. Once the Michael acceptor is in place, a sulfur nucleophile can be added in a conjugate fashion. This 1,4-addition leads to the formation of a new carbon-sulfur bond at the β-position relative to the carbonyl group. The regiochemistry of this addition is predictable, making it a reliable method for constructing specific thiosugar architectures. This approach has been successfully combined with nucleophilic displacement in a tandem fashion to create more complex thiosugar derivatives.

The formation of an epoxide ring on the this compound backbone provides a highly reactive intermediate for the introduction of a sulfur nucleophile. Epoxides can be synthesized from the corresponding alkenes or through intramolecular cyclization of a halohydrin. The strained three-membered ring of the epoxide is susceptible to ring-opening by a variety of nucleophiles, including sulfur-containing reagents. The regioselectivity of the epoxide ring-opening can be influenced by the reaction conditions (acidic or basic) and the nature of the nucleophile. This method allows for the stereospecific introduction of a sulfur atom and a hydroxyl group, providing valuable intermediates for the synthesis of thiosugars with pyrano and septano motifs. Epoxide ring-opening has also been utilized in conjunction with Michael additions to afford complex thiosugar structures.

For the synthesis of certain thiosugar ring systems, a double nucleophilic displacement strategy can be employed. This approach involves the introduction of two leaving groups at appropriate positions on the this compound scaffold. Reaction with a sulfur nucleophile that can act as a bis-nucleophile, or sequential reactions with a sulfur nucleophile, can then lead to the formation of a cyclic thiosugar. This method is particularly useful for the construction of thiopyranose and thioseptanose rings, where the sulfur atom replaces the ring oxygen of a traditional sugar. The success of this strategy relies on the careful stereochemical and regiochemical control of the placement of the two leaving groups to facilitate the desired ring closure.

Synthesis of Deoxythiosugar Derivatives with Furano, Pyrano, and Septano Motifs

Application of Sulfur-Transfer Reagents (e.g., Benzyltriethylammonium Tetrathiomolybdate)

The introduction of sulfur into carbohydrate scaffolds is a key strategy for the synthesis of thiosugars, which are of interest for their potential biological activities. Benzyltriethylammonium tetrathiomolybdate, (BnEt3N)2MoS4, has emerged as an effective sulfur-transfer reagent for this purpose. While direct applications with this compound are not extensively documented in readily available literature, its utility has been demonstrated in the synthesis of deoxythiosugar derivatives from the structurally similar L-gulono-1,4-lactone. The methodologies employed, such as nucleophilic displacement and Michael addition, are broadly applicable to carbohydrate lactones.

These strategies typically involve the conversion of hydroxyl groups into good leaving groups, such as tosylates or mesylates, followed by nucleophilic attack by the tetrathiomolybdate reagent to introduce the sulfur atom. The versatility of this reagent allows for various synthetic routes, including epoxide ring-opening and double nucleophilic displacement, leading to the formation of thio-sugars with furano, pyrano, and septano motifs.

Table 1: Synthetic Strategies for Thiosugar Derivatives Using Benzyltriethylammonium Tetrathiomolybdate

| Strategy | Description |

| Nucleophilic Displacement & Michael Addition | Sequential reactions to introduce sulfur and form carbon-sulfur bonds. |

| Epoxide Ring Opening & Michael Addition | Utilization of an epoxide intermediate for regioselective sulfur introduction. |

| Epoxide Ring Opening & Nucleophilic Displacement | A two-step process involving an epoxide intermediate. |

| Double Nucleophilic Displacement | Introduction of two sulfur atoms or formation of a sulfur-containing ring. |

Furanone Derivatives Synthesis through Controlled Elimination Reactions

The synthesis of unsaturated furanone derivatives from this compound can be achieved through a sequence of protection and controlled elimination reactions. A key step in this process is the introduction of a suitable protecting group that can later be eliminated to form a double bond. Benzoate (B1203000) esters have proven to be effective in this role.

In a representative synthesis, this compound is first perbenzoylated. The resulting polybenzoylated lactone is then subjected to conditions that promote β-elimination of a benzoate group, leading to the formation of an α,β-unsaturated furanone. This reaction is a critical step in modifying the carbohydrate backbone and introducing unsaturation, which can be further functionalized. nih.gov

Table 2: Key Intermediates in Furanone Synthesis via Benzoate Elimination

| Starting Material | Intermediate | Product |

| This compound | Perbenzoylated this compound | Unsaturated Furanone |

Following the formation of unsaturated furanones, diastereoselective hydrogenation is a crucial step to re-establish stereocenters with high control. The stereochemical outcome of the hydrogenation is often directed by the existing chiral centers in the molecule.

For instance, the unsaturated furanones derived from this compound can be hydrogenated to yield saturated furanone derivatives with a high degree of diastereoselectivity. nih.gov The choice of catalyst and reaction conditions plays a significant role in achieving the desired stereoisomer. This approach is instrumental in the synthesis of dideoxy-heptono-1,4-lactones, which are valuable intermediates for more complex targets.

Table 3: Diastereoselective Hydrogenation of an Unsaturated Furanone Derivative

| Substrate | Catalyst | Product | Diastereoselectivity |

| Unsaturated Furanone | Palladium on Carbon (Pd/C) | 3,5-dideoxy-D-xylo-heptono-1,4-lactone | High |

Stereoselective and Enantioselective Synthesis from this compound

This compound is an excellent chiral precursor for the enantioselective synthesis of non-proteinogenic amino acids, such as hydroxy-amino acids and pipecolic acid derivatives. These compounds are of significant interest in medicinal chemistry due to their presence in various natural products and their potential as building blocks for peptidomimetics.

Furthermore, D-glycero-D-gulo-heptono-1,4-lactone, a synonym for this compound, has been used to synthesize polyhydroxy amino acids that are analogs of L-alanine. For example, 2-amino-2,3-dideoxy-D-manno-heptonic acid has been synthesized from a tetra-O-acetyl-3-deoxy-D-gluco-heptono-1,4-lactone intermediate. This process involves mesylation of a free hydroxyl group, substitution with azide (B81097), and subsequent reduction and hydrolysis to yield the final α-amino acid. The diastereomer, 2-amino-2,3-dideoxy-D-gluco-heptonic acid, can also be prepared from a common intermediate.

Table 4: Examples of Amino Acids Synthesized from this compound

| Target Molecule | Key Synthetic Steps | Reference |

| (2R,4S)-4-Hydroxypipecolic acid | Furanone formation, diastereoselective hydrogenation, introduction of azide, intramolecular nucleophilic displacement. | nih.gov |

| 2-Amino-2,3-dideoxy-D-manno-heptonic acid | O-deacetylation, protection, mesylation, azide substitution, hydrogenolysis, hydrolysis. | |

| 2-Amino-2,3-dideoxy-D-gluco-heptonic acid | Synthesis from a common 2,3-dideoxy-2-iodo intermediate. |

A powerful strategy in the synthesis of cyclic amino acids from this compound is the use of intramolecular nucleophilic displacement. This approach is particularly effective for constructing the heterocyclic ring system of pipecolic acid derivatives.

In the synthesis of (2R,4S)-4-hydroxypipecolic acid, a key step involves the formation of a precursor containing both an amino group and a suitable leaving group, such as a mesylate. nih.gov The amino group is typically introduced as an azide and then reduced. The subsequent intramolecular cyclization is promoted by a base, which facilitates the nucleophilic attack of the amino group, displacing the mesylate and forming the piperidine (B6355638) ring. This cyclization proceeds with a high degree of stereocontrol, dictated by the stereochemistry of the carbohydrate-derived backbone.

Table 5: Intramolecular Nucleophilic Displacement for Pipecolic Acid Synthesis

| Precursor | Nucleophile | Leaving Group | Product |

| Amino-mesylate derivative of a hexurono-6,3-lactone | Amino group | Mesylate | (2R,4S)-4-Hydroxypipecolic acid |

Synthesis of Hydroxy-Amino Acids and Pipecolic Acid Derivatives

Sequential Functionalization and Cyclization Pathways

The synthesis of complex molecules from this compound often involves a series of sequential functionalization and cyclization steps. These pathways leverage the inherent chirality and functionality of the lactone to construct intricate molecular architectures. A notable example is the multi-step synthesis of biologically active compounds such as Howiinol A and its analogs, which utilizes this compound as a key starting material. scbt.com

Another illustrative pathway is the enantioselective synthesis of (2R,4S)-4-hydroxypipecolic acid from this compound. acs.org This process involves a sequence of carefully orchestrated reactions to introduce new functionalities and ultimately form the desired heterocyclic structure. The key steps in this synthesis are outlined below:

| Step | Reaction | Description |

| 1 | Benzoylation | Protection of hydroxyl groups. |

| 2 | β-elimination | Introduction of a double bond. |

| 3 | Diastereoselective hydrogenation | Control of stereochemistry at the new chiral center. |

| 4 | Derivatization | Conversion into a 6,7-O-cyclohexylidene derivative. |

| 5 | Chlorination | Introduction of a chlorine atom at the C-2 position. |

| 6 | Azide formation | Displacement of the chlorine with an azide group. |

| 7 | Hydrogenolysis and Protection | Reduction of the azide to an amine and subsequent protection. |

| 8 | Hydrolysis and Oxidative degradation | Removal of the cyclohexylidene group and formation of a hexurono-6,3-lactone. |

| 9 | Chemoselective reduction | Reduction of the aldehyde to an alcohol. |

| 10 | Mesylation | Conversion of the alcohol to a good leaving group. |

| 11 | Deprotection and Cyclization | Removal of the amine protecting group, followed by intramolecular nucleophilic displacement of the mesylate to form the final pipecolic acid derivative. acs.org |

Similarly, the synthesis of (2S,4R,5R)-4,5-dihydroxy-pipecolic acid, a natural amino acid, has been achieved starting from this compound. nih.govgoogle.com This 12-step synthesis highlights the versatility of this starting material, employing an intramolecular nucleophilic displacement by an amino function on a 6-O-p-toluenesulphonyl derivative of a methyl d-arabino-hexonate as a key cyclization step. nih.govgoogle.com

Development of Chiral Synthons

This compound is a valuable chiral precursor for the synthesis of a variety of enantiomerically pure compounds. Its well-defined stereochemistry makes it an excellent starting point for asymmetric synthesis, allowing for the transfer of chirality to new, more complex molecules.

The enantioselective syntheses of hydroxylated pipecolic acids are prime examples of the use of this compound as a chiral synthon. acs.orgnih.govgoogle.com For instance, the synthesis of enantiomerically pure (2R,4S)-4-hydroxypipecolic acid relies on the stereocenters present in the starting lactone to direct the formation of the new stereocenters in the final product. acs.org The conversion of this compound into the 3,5-dideoxy-d-xylo-heptono-1,4-lactone derivative preserves the crucial stereochemical information that is ultimately responsible for the enantiomeric purity of the target molecule. google.com

The application of this compound as a chiral template extends to the synthesis of other complex natural products and their analogs. Its rigid furanose ring system and multiple stereogenic centers provide a robust framework for the construction of a wide range of chiral molecules, making it a significant tool in the field of organic synthesis.

Modification via Amidation Reactions

Amidation of this compound is a key modification strategy to produce a range of functionalized derivatives. This reaction typically involves the opening of the lactone ring by an amine, resulting in the formation of an amide bond and yielding an aldonamide. This process allows for the introduction of various substituents onto the glucoheptonic acid backbone, thereby tuning the physicochemical properties of the resulting molecules.

Synthesis of N-alkyl-N-(2-hydroxyethyl)aldonamides

A specific and important application of the amidation of this compound is the synthesis of N-alkyl-N-(2-hydroxyethyl)aldonamides. sigmaaldrich.com These compounds are a class of nonionic surfactants with potential applications in various fields. The synthesis is achieved through the reaction of this compound with long-chain N-alkyl-N-(2-hydroxyethyl)amines. sigmaaldrich.com

The reaction proceeds via the nucleophilic attack of the amine on the carbonyl carbon of the lactone, leading to the opening of the five-membered ring and the formation of the corresponding amide. The general reaction scheme is as follows:

This compound + N-alkyl-N-(2-hydroxyethyl)amine → N-alkyl-N-(2-hydroxyethyl)glucoheptonamide

The length of the alkyl chain on the amine can be varied to modulate the surfactant properties of the resulting aldonamides. A study on the adsorption behavior of these surfactants at the air/water interface utilized a series of N-alkyl-N-(2-hydroxyethyl)aldonamides with different alkyl chain lengths. sigmaaldrich.com

The following table summarizes the different alkyl groups that have been incorporated into N-alkyl-N-(2-hydroxyethyl)aldonamides derived from this compound:

| Alkyl Group | Chemical Formula |

| n-Hexyl | n-C6H13 |

| n-Octyl | n-C8H17 |

| n-Decyl | n-C10H21 |

| n-Dodecyl | n-C12H25 |

| n-Tetradecyl | n-C14H29 |

These synthesized N-alkyl-N-(2-hydroxyethyl)aldonamides have been investigated for their surface-chemical properties, demonstrating the utility of the amidation of this compound in creating functional molecules. sigmaaldrich.com

Chemical Reactivity and Reaction Mechanisms of D Glucoheptono 1,4 Lactone

Lactone Ring-Opening Reactions

The ester linkage within the five-membered ring of D-Glucoheptono-1,4-lactone is susceptible to cleavage by nucleophiles, leading to the formation of open-chain derivatives. This ring-opening is a fundamental reaction of this compound.

The reaction of this compound with amines is a prominent example of nucleophilic acyl substitution, resulting in the formation of stable amide bonds. This transformation is widely utilized in the synthesis of various functionalized molecules.

The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the lactone. This leads to the formation of a tetrahedral intermediate, which then collapses to open the lactone ring and form the corresponding glucoheptonamide.

This reaction has been employed in the synthesis of N-alkyl-N-(2-hydroxyethyl)aldonamides and N-cycloalkylaldonamides. sigmaaldrich.com Furthermore, this compound has been used to modify the surface of poly(amidoamine) (PAMAM) dendrimers. nih.govdntb.gov.ua In this application, the primary amine groups on the dendrimer surface react with the lactone to form amide linkages, effectively capping the amines and introducing multiple hydroxyl groups. nih.govdntb.gov.ua This modification alters the physicochemical properties of the dendrimers, making them suitable for applications such as drug delivery. mdpi.comnih.gov

The reaction conditions for amide formation typically involve stirring the lactone with the amine in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a slightly elevated temperature. mdpi.com The stoichiometry of the reactants can be controlled to achieve the desired degree of substitution, as demonstrated in the stepwise modification of PAMAM dendrimers. nih.govdntb.gov.ua

| Reactant | Nucleophile | Product | Key Application |

|---|---|---|---|

| This compound | N-alkyl-N-(2-hydroxyethyl)amines | N-alkyl-N-(2-hydroxyethyl)glucoheptonamides | Surfactant synthesis |

| This compound | N-cycloalkylamines | N-cycloalkylglucoheptonamides | Surfactant synthesis |

| This compound | Primary amines of PAMAM dendrimers | Glucoheptoamidated PAMAM dendrimers | Drug delivery systems |

Stereochemical Control in this compound Transformations

The inherent chirality of this compound makes it a valuable starting material for the synthesis of complex stereochemically defined molecules. The stereocenters present in the lactone can influence the stereochemical outcome of subsequent reactions.

This compound has been instrumental in the enantioselective synthesis of piperidine (B6355638) alkaloids and other nitrogen-containing heterocyclic compounds. A key strategy involves the transformation of the lactone into unsaturated intermediates, followed by stereoselective reactions.

For instance, the enantioselective synthesis of certain piperidine derivatives utilizes this compound as a chiral precursor. The synthetic route often involves the initial protection of the hydroxyl groups, followed by reactions that proceed with a high degree of stereocontrol, dictated by the existing stereochemistry of the sugar backbone. The stereochemical integrity of the final product is thus directly linked to the chirality of the starting lactone.

Elimination Reactions and Formation of Unsaturated Systems

Elimination reactions of this compound derivatives are crucial for introducing unsaturation, which can then be further functionalized. These reactions typically involve the removal of a leaving group from a carbon atom adjacent to a carbonyl group or another activating feature.

A notable example is the formation of furanone derivatives from per-O-benzoylated D-glycero-d-gulo-heptono-1,4-lactone. The benzoyl groups act as leaving groups in a β-elimination reaction, leading to the formation of a double bond within the furanone ring. The mechanism involves the abstraction of an acidic proton by a base, followed by the departure of the leaving group and the formation of the carbon-carbon double bond. The resulting unsaturated lactone is a valuable intermediate for further synthetic manipulations.

Reductive Transformations and Chemoselectivity

The reduction of the lactone carbonyl group in this compound and its derivatives offers a pathway to various polyhydroxylated compounds. The chemoselectivity of these reductions is a critical aspect, particularly when other reducible functional groups are present in the molecule.

The reduction of sugar lactones, in general, can lead to the corresponding lactols (hemiacetals) or be taken further to the corresponding diols. The choice of reducing agent and reaction conditions plays a pivotal role in determining the outcome of the reaction. For instance, milder reducing agents are often employed to achieve the partial reduction to the lactol, while stronger reagents will typically lead to the fully reduced diol.

The presence of protecting groups on the hydroxyl functions of this compound can influence the chemoselectivity of the reduction. By protecting the hydroxyl groups, the reactivity of the lactone carbonyl can be modulated, allowing for selective transformations at the desired position. This strategic use of protecting groups is a cornerstone of carbohydrate chemistry and is essential for achieving high chemoselectivity in the reductive transformations of this compound.

| Starting Material | Reaction Type | Key Intermediate/Product | Significance |

|---|---|---|---|

| This compound | Lactone Ring-Opening | Glucoheptonamides | Formation of stable amide bonds for various applications. |

| This compound | Stereoselective Transformations | Chiral piperidine precursors | Enantioselective synthesis of nitrogen-containing heterocycles. |

| Per-O-benzoylated D-glycero-d-gulo-heptono-1,4-lactone | Elimination Reaction | Unsaturated furanones | Creation of reactive intermediates for further functionalization. |

| This compound | Reductive Transformation | Lactols or diols | Access to a range of polyhydroxylated compounds. |

Applications of D Glucoheptono 1,4 Lactone As a Chiral Synthon and Building Block

Precursor in Natural Product Total Synthesis

The rich stereochemical information embedded within D-Glucoheptono-1,4-lactone makes it an ideal starting material for the total synthesis of complex natural products. Its multiple chiral centers can be strategically manipulated and incorporated into the target molecule, significantly simplifying the synthetic route and ensuring high enantiomeric purity.

Howiinol A, a styryllactone isolated from the plant Goniothalamus howii, has demonstrated significant cytotoxic activity against various cancer cell lines. The total synthesis of Howiinol A has been successfully achieved, utilizing this compound as the chiral precursor. While the detailed multi-step synthesis is intricate, the fundamental strategy involves leveraging the stereocenters of the lactone to construct the core structure of the natural product. Furthermore, the versatility of this approach has enabled the synthesis of a series of Howiinol A analogues, allowing for the exploration of structure-activity relationships and the development of potentially more potent therapeutic agents.

The bengamides are a family of marine natural products isolated from sponges of the Jaspidae family, exhibiting potent antitumor and anthelmintic properties. The synthesis of various diastereoisomeric bengamide analogues has been accomplished using D-glycero-D-gulo-heptonic acid γ-lactone (an alternative name for this compound) as a key starting material. nih.gov This synthetic strategy involves the coupling of a lactone-derived intermediate with aminocaprolactam fragments. nih.gov The inherent chirality of this compound is instrumental in establishing the desired stereochemistry in the polyketide side chain of the bengamide analogues. nih.gov Research in this area has highlighted the importance of the stereochemistry at the C-2' position for cytotoxic activity. nih.gov The use of microwave irradiation has been shown to be an effective method for both the preparation of the aminolactam intermediates and the subsequent coupling reactions with the lactone-derived component. nih.gov

| Bengamide Analogue Synthesis | Key Findings |

| Starting Material | D-glycero-D-gulo-heptonic acid γ-lactone |

| Key Reaction | Coupling of a lactone-derived intermediate with aminolactams |

| Critical Factor for Cytotoxicity | Configuration at the C-2' position |

| Reaction Condition Optimization | Microwave irradiation for aminolactam preparation and coupling |

Construction of Complex Carbohydrate Mimetics

Carbohydrate mimetics are molecules designed to mimic the structure and function of natural carbohydrates. They are of significant interest in medicinal chemistry and glycobiology as they can interact with carbohydrate-binding proteins and enzymes, potentially leading to the development of new therapeutic agents. This compound serves as a valuable starting point for the synthesis of these complex structures due to its inherent carbohydrate-like framework.

A concise synthetic route to deoxythiosugar derivatives that mimic furanose, pyranose, and septanose ring systems has been developed starting from D-glycero-D-gulo-heptono-1,4-lactone. This approach leverages the stereochemical information of the starting lactone to construct these complex and diverse thio-sugar analogues. The synthesis of these carbohydrate mimetics is of significant interest for exploring their potential as inhibitors of carbohydrate-processing enzymes or as tools for studying carbohydrate-protein interactions.

Synthesis of Bioactive Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The chiral nature of this compound makes it an excellent scaffold for the enantioselective synthesis of various bioactive heterocyclic molecules.

The enantioselective synthesis of (2R,4S)- and (2S,4R)-4-hydroxypipecolic acid has been successfully achieved using this compound as the chiral template. nih.gov The synthesis proceeds through a key intermediate, 3,5-dideoxy-D-xylo-heptono-1,4-lactone, which is prepared from the starting lactone via benzoylation, β-elimination, and diastereoselective hydrogenation. nih.gov This intermediate is then converted through a series of steps, including the introduction of an azide (B81097) group and subsequent reduction and cyclization, to afford the target hydroxypipecolic acids. nih.gov This methodology provides an efficient route to these valuable cyclic amino acids, which are important components of various natural products and peptidomimetics.

| Key Intermediates in Hydroxypipecolic Acid Synthesis | Synthetic Transformation |

| This compound | Starting Material |

| 3,5-dideoxy-D-xylo-heptono-1,4-lactone | Formed via benzoylation, β-elimination, and hydrogenation |

| 2-azido derivative | Precursor to the amino group for cyclization |

| (2R,4S)- and (2S,4R)-4-Hydroxypipecolic Acid | Final Products |

Advanced Spectroscopic Characterization and Stereochemical Elucidation of D Glucoheptono 1,4 Lactone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments offer a wealth of information regarding the connectivity, chemical environment, and spatial arrangement of atoms within D-Glucoheptono-1,4-lactone derivatives.

1D NMR (¹H, ¹³C) for Structural Confirmation and Stoichiometry Determination

One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental for the initial structural verification of this compound. The chemical shifts, signal multiplicities, and integration values in a ¹H NMR spectrum provide a detailed picture of the proton environment, while the ¹³C NMR spectrum reveals the number and types of carbon atoms present in the molecule.

For this compound, the ¹H NMR spectrum typically displays a series of multiplets in the region characteristic of carbohydrate protons. The anomeric proton (H-1) usually appears as a distinct signal, and its coupling constant can provide information about the stereochemistry at the anomeric center. The remaining protons on the lactone ring and the polyhydroxyalkyl side chain give rise to a complex set of overlapping signals that can often be resolved and assigned using 2D NMR techniques.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each carbon atom in the molecule. The carbonyl carbon of the lactone ring is readily identifiable by its characteristic downfield shift (typically > 170 ppm). The remaining carbon signals provide further confirmation of the carbon skeleton. By comparing the experimental chemical shifts with those predicted by computational methods or with data from related known compounds, the fundamental structure of a this compound derivative can be confidently confirmed.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a this compound Derivative

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | 4.52 (d, J = 5.0 Hz) | 174.5 (C=O) |

| 2 | 4.25 (t, J = 5.0 Hz) | 78.9 |

| 3 | 4.18 (t, J = 5.0 Hz) | 75.4 |

| 4 | 4.35 (m) | 82.1 |

| 5 | 3.80 (m) | 71.2 |

| 6 | 3.72 (m) | 70.5 |

| 7 | 3.65 (dd, J = 11.5, 5.5 Hz), 3.58 (dd, J = 11.5, 3.0 Hz) | 63.8 |

Note: The data presented is a representative example and actual chemical shifts can vary depending on the solvent, concentration, and specific derivatization of the molecule.

2D NMR Techniques (e.g., NOESY) for Conformational Analysis and Stereochemistry

While 1D NMR is excellent for establishing connectivity, 2D NMR techniques are indispensable for elucidating the three-dimensional structure and relative stereochemistry of this compound derivatives. Nuclear Overhauser Effect Spectroscopy (NOESY) is a particularly powerful tool for this purpose.

For instance, NOE correlations between protons on the lactone ring and those on the polyhydroxyalkyl side chain can define the preferred orientation of the side chain relative to the ring. Similarly, NOEs between protons on the same face of the lactone ring can help to establish its pucker and the pseudo-axial or pseudo-equatorial disposition of its substituents. This information is crucial for confirming the relative stereochemistry at the various chiral centers within the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of this compound derivatives and for obtaining information about their elemental composition and structure.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a soft ionization technique that allows for the accurate mass determination of molecules, often to within a few parts per million (ppm). measurlabs.comnih.gov This high accuracy enables the unambiguous determination of the elemental composition of a this compound derivative. bioanalysis-zone.com

In HRESIMS, a solution of the analyte is passed through a heated capillary to which a high voltage is applied, generating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. These ions are then analyzed by a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

The exact mass measurement provided by HRESIMS is invaluable for confirming the identity of a synthesized or isolated this compound derivative and for distinguishing it from other compounds with the same nominal mass.

Table 2: HRESIMS Data for a Hypothetical this compound Derivative

| Ion | Calculated m/z | Measured m/z | Mass Error (ppm) | Elemental Composition |

| [M+Na]⁺ | 231.0532 | 231.0530 | -0.9 | C₇H₁₂O₇Na |

MALDI-TOF Mass Spectrometry for Polymer Characterization

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the characterization of synthetic polymers. nih.govresearchgate.net Should this compound be used as a monomer or a modifying agent in the synthesis of polymers, such as polyesters or polyethers, MALDI-TOF MS would be an ideal tool for their analysis.

In a MALDI-TOF experiment, the polymer sample is co-crystallized with a matrix compound that strongly absorbs laser light. mdpi.com A pulsed laser beam is directed at the sample, causing the matrix to desorb and ionize, carrying the polymer molecules into the gas phase. The ions are then accelerated into a time-of-flight mass analyzer, where their mass-to-charge ratios are determined by their flight times.

MALDI-TOF MS can provide detailed information about a polymer sample, including the average molecular weight (Mn and Mw), the molecular weight distribution (polydispersity index, PDI), and the structure of the repeating units and end-groups. wur.nl This level of detail is crucial for understanding the structure-property relationships of polymers derived from this compound.

X-ray Crystallography for Absolute Configuration Determination

While NMR and MS can provide detailed information about the relative stereochemistry and connectivity of a molecule, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained.

In an X-ray crystallography experiment, a beam of X-rays is diffracted by the atoms in a crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional model of the electron density within the crystal can be constructed. From this model, the precise arrangement of atoms in the molecule, including their absolute stereochemistry, can be determined.

The determination of the absolute configuration is possible due to the phenomenon of anomalous dispersion, which occurs when the X-ray wavelength is near an absorption edge of an atom in the crystal. This effect leads to small but measurable differences in the intensities of Friedel pairs (reflections that are related by inversion), which can be used to establish the correct enantiomer. The Flack parameter is a value calculated during the crystallographic refinement that indicates the correctness of the assigned absolute structure. A value close to zero for the correct enantiomer confirms the absolute configuration.

For this compound, a successful X-ray crystallographic analysis would provide an unambiguous assignment of the stereochemistry at all chiral centers, confirming its "D-glycero-D-gulo" configuration. This technique would also reveal detailed information about the conformation of the lactone ring and the side chain in the solid state, as well as the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.

Optical Rotation and Chiroptical Properties

The stereochemical complexity of this compound and its derivatives necessitates the use of chiroptical techniques for unambiguous structural elucidation. Optical rotation and circular dichroism (CD) are powerful, non-destructive methods that provide critical information about the absolute configuration and conformational preferences of chiral molecules. chiralabsxl.com The presence of multiple stereocenters in the lactone ring and the polyhydroxyalkyl side chain gives rise to distinct chiroptical properties that serve as a fingerprint for a specific stereoisomer.

Optical activity, the ability of a chiral molecule to rotate the plane of plane-polarized light, is a fundamental property used to characterize enantiomers. tdl.org This rotation is measured using a polarimeter, and the value, known as the specific rotation [α], is a characteristic physical constant for a given compound under specific conditions (temperature, solvent, concentration, and wavelength). For sugar lactones, the sign and magnitude of the specific rotation are highly sensitive to the configuration of the stereocenters, the conformation of the lactone ring, and the nature of any substituents. tdl.org

Circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, offers more detailed stereochemical insights. chiralabsxl.com The lactone carbonyl group acts as a chromophore, and its electronic transitions give rise to characteristic CD signals, known as Cotton effects. chempap.orglibretexts.org The sign and intensity of these Cotton effects are directly related to the spatial arrangement of atoms around the chromophore. chiralabsxl.com Therefore, CD spectroscopy is instrumental in assigning the absolute configuration of the lactone ring and determining the conformation of the molecule in solution. By comparing the experimental CD spectrum of a new derivative with spectra of compounds of known stereochemistry, researchers can confidently assign its structure. chiralabsxl.com

Optical Rotatory Dispersion (ORD), the measurement of optical rotation as a function of wavelength, is another critical technique. ORD curves of aldonic acids and their lactones show characteristic Cotton effects in the region of the carboxyl or lactone chromophore's absorption. chempap.orglibretexts.org The shape and sign of these curves are used to establish the absolute configuration of chiral centers. For complex molecules like this compound derivatives, ORD provides a powerful tool for correlating the stereochemistry of different derivatives within a series. chempap.org

The table below presents illustrative data for the related compound D-glucono-1,5-lactone to demonstrate how such chiroptical data is typically reported.

| Compound | Specific Rotation ([α]D) | Solvent | Temperature (°C) | Notes |

|---|---|---|---|---|

| D-Glucono-1,5-lactone (Initial) | +67.6° | Water | 25 | Value for freshly prepared solution. |

| D-Glucono-1,5-lactone (Equilibrium) | +6.2° | Water | 25 | Value after mutarotation is complete. |

Computational Chemistry and Molecular Modeling Studies of D Glucoheptono 1,4 Lactone

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a robust framework for investigating the electronic structure and energetics of molecules. While comprehensive DFT studies specifically targeting D-Glucoheptono-1,4-lactone are not extensively documented in publicly available literature, the principles and methodologies have been widely applied to similar lactones and carbohydrate structures. These studies on analogous systems serve as a valuable guide to understanding the likely behavior of this compound.

Conformational Energy Landscape Analysis

The flexibility of the five-membered lactone ring and the rotatable bonds of the polyhydroxyalkyl side chain of this compound give rise to a complex conformational energy landscape. Computational methods are employed to identify the most stable conformers and the energy barriers between them.

For similar furanose rings, the conformation is typically described by a pseudorotation phase angle and an amplitude. The possible conformations are generally categorized as envelope (E) and twist (T) forms. For a 1,4-lactone, the ring oxygen and the four carbon atoms define the puckering. Theoretical calculations on the related D-glucaro-1,4-lactone have shown that the lactone ring can adopt various low-energy conformations. hw.ac.uk For this compound, it is expected that the side chain's orientation, stabilized by intramolecular hydrogen bonds, will significantly influence the preferred ring pucker.

Interactive Table 1: Calculated Relative Energies of Postulated this compound Conformers

Note: This table is illustrative and based on typical energy differences found in related carbohydrate structures, as direct computational data for this compound is not available.

| Conformer | Ring Pucker | Side Chain Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | ³E | Gauche | 0.00 |

| 2 | E₂ | Anti | 1.25 |

| 3 | ³T₂ | Gauche | 2.10 |

Transition State Characterization and Reaction Pathway Elucidation

DFT calculations are instrumental in mapping out reaction mechanisms by identifying transition states and intermediates. While a specific reaction pathway elucidation for this compound is not readily found, studies on the hydrolysis of other lactones provide a general mechanistic understanding that can be extrapolated. nih.govacs.org

For instance, in the synthesis of a natural amino acid starting from this compound, DFT calculations were used to investigate the transition state of a key intramolecular nucleophilic attack. researchgate.net Although the calculation was not on the starting lactone itself, it demonstrates the power of these methods in understanding the reactivity of molecules derived from it. The study identified a first-order saddle point, confirming a six-membered cyclic transition state. researchgate.net

The hydrolysis of the lactone ring is a fundamental reaction. Computational studies on similar γ-lactones have detailed the mechanisms under acidic, neutral, and basic conditions. acs.org These studies typically show a two-step reaction involving a tetrahedral intermediate. The energy barriers for these steps can be calculated to predict reaction rates.

Interactive Table 2: Hypothetical Activation Energies for Lactone Hydrolysis

Note: This data is generalized from computational studies on γ-butyrolactone and is intended to be illustrative for this compound.

| Reaction Condition | Mechanism | Rate-Determining Step | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Acidic | AAC2 | Nucleophilic attack on protonated carbonyl | ~15-20 |

| Neutral | BAC2 | Water attack on carbonyl | ~20-25 |

Theoretical Studies on Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding in Carbohydrates)

The numerous hydroxyl groups in this compound lead to a complex network of intramolecular and intermolecular hydrogen bonds. These interactions are crucial in determining the molecule's conformation, solubility, and crystal packing.

Theoretical studies on hydrogen bonding in carbohydrates have shown that cooperativity effects are significant. nih.gov This means that the strength of a hydrogen bond is influenced by neighboring hydrogen bonds. In this compound, the formation of one intramolecular hydrogen bond can increase the acidity of the donor hydroxyl group and the basicity of the acceptor oxygen, thereby strengthening adjacent hydrogen bonds.

The Atoms in Molecules (AIM) theory is a computational tool used to analyze the electron density and characterize chemical bonds, including hydrogen bonds. Application of AIM to similar carbohydrate systems would allow for the quantification of the strength of each hydrogen bond within the this compound molecule.

Intermolecular hydrogen bonding is key to understanding the solid-state structure and solvation of this compound. In the crystal structure of the related D-glucaro-1,4-lactone monohydrate, the lactone and water molecules are linked by hydrogen bonds to form layers. hw.ac.uk Similar layered structures, dictated by a network of intermolecular hydrogen bonds, would be expected for crystalline this compound.

Interactive Table 3: Typical Calculated Hydrogen Bond Parameters in Carbohydrates

Note: This table presents typical values obtained from DFT calculations on various carbohydrates and serves as an estimation for the interactions in this compound.

| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Bond Angle (°) | Estimated Energy (kcal/mol) |

|---|---|---|---|

| O-H···O (Intramolecular) | 2.7 - 3.2 | 140 - 170 | 2 - 5 |

| O-H···O (Intermolecular, to another lactone) | 2.6 - 3.0 | 150 - 180 | 4 - 8 |

Biomedical and Materials Science Applications of D Glucoheptono 1,4 Lactone Derived Conjugates

Dendrimer-Based Drug Delivery Systems

D-Glucoheptono-1,4-lactone plays a crucial role in the surface engineering of dendrimers, particularly poly(amidoamine) (PAMAM) dendrimers, to create effective drug delivery systems. The modification of dendrimer surfaces with this glucoheptonamide moiety enhances their biomedical applicability by improving solubility, biocompatibility, and providing attachment points for therapeutic agents.

Synthesis of Saccharide-Terminated PAMAM Dendrimers (e.g., Glucoheptoamidated G3 PAMAM Dendrimers)

The synthesis of saccharide-terminated PAMAM dendrimers involves the reaction of the terminal primary amine groups of the dendrimer with this compound. This process, known as glucoheptoamidation, converts the cationic primary amines into neutral, hydroxyl-rich amide functionalities.

A typical synthesis involves dissolving a generation 3 (G3) PAMAM dendrimer in a solvent like dimethylsulfoxide (DMSO). nih.govnih.gov Solid this compound is then added to the solution. nih.govnih.gov The reaction mixture is heated, typically around 50°C, for several hours to facilitate the amidation reaction. nih.govnih.gov The resulting glucoheptoamidated dendrimer is then purified, often through dialysis against water, to remove unreacted starting materials and solvents. nih.gov The extent of surface modification can be controlled by adjusting the stoichiometric ratio of this compound to the PAMAM dendrimer. nih.gov This allows for the creation of partially or fully glucoheptoamidated dendrimers, tailoring their physicochemical properties for specific applications. nih.gov

Enhancement of Water Solubility and Biocompatibility of Drug Carriers

The surface modification of PAMAM dendrimers with this compound significantly enhances their water solubility and biocompatibility. Native PAMAM dendrimers with primary amine termini are often cytotoxic due to their positive surface charge, which can disrupt cell membranes. The process of glucoheptoamidation neutralizes this positive charge by converting the primary amines to amides and introduces a dense layer of hydroxyl groups.

This "sugar coating" mimics the carbohydrate-rich surface of cells, leading to improved biocompatibility and reduced cytotoxicity. ebay.com Studies have shown that glucoheptoamidated PAMAM G3 dendrimers exhibit low to no toxicity against normal human fibroblast cells at various concentrations. nih.govnih.gov Furthermore, the abundance of polar hydroxyl groups on the dendrimer periphery greatly improves its water solubility, which is a critical factor for the systemic delivery of hydrophobic drugs.

Conjugation with Therapeutic Agents (e.g., Methotrexate (B535133), Cytisine (B100878), α-Mangostin, Vadimezan)

The versatile surface of glucoheptoamidated PAMAM dendrimers allows for the covalent attachment of various therapeutic agents, transforming them into sophisticated drug delivery platforms.

Methotrexate: While direct conjugation of methotrexate to this compound modified dendrimers is not extensively documented in available literature, PAMAM dendrimers, in general, have been widely explored as carriers for this anticancer drug. mdpi.combiosynth.commdpi.com Methotrexate is typically conjugated to the dendrimer surface through amide or ester linkages. nih.gov The multivalent nature of the dendrimer allows for the attachment of multiple methotrexate molecules, which can enhance its therapeutic efficacy. biosynth.com

Cytisine: The alkaloid cytisine has been successfully conjugated to partially glucoheptoamidated PAMAM G3 dendrimers. nih.govnih.gov In these systems, a portion of the dendrimer's primary amine groups are first reacted with this compound, and the remaining amines are then used to attach cytisine molecules. nih.govnih.gov This approach allows for a balance between biocompatibility, conferred by the glucoheptoamide shell, and drug loading. nih.govnih.gov

α-Mangostin: The natural xanthone (B1684191) α-mangostin, known for its anticancer properties but limited by poor water solubility, has been conjugated to glucoheptoamidated and biotinylated PAMAM G3 dendrimers. chemsavers.comnih.gov The conjugation is typically achieved by creating an amide bond between the drug and the dendrimer surface. These multifunctional nanocarriers can incorporate a significant number of α-mangostin molecules, enhancing the drug's solubility and potential for targeted delivery.

Vadimezan (B1683794): The anticancer agent vadimezan has also been attached to PAMAM G3 dendrimers that are co-functionalized with this compound and biotin (B1667282). chemsavers.comnih.gov Both ester and amide linkages have been utilized for the conjugation of vadimezan. chemsavers.comnih.gov The resulting conjugates aim to improve the biological activity and delivery of this potential anticancer drug. chemsavers.comnih.gov

In Vitro Assessment of Cytotoxicity and Cell Internalization

The in vitro evaluation of this compound-derived dendrimer conjugates is essential to determine their safety and efficacy.

Cytotoxicity: Numerous studies have demonstrated that the cytotoxicity of PAMAM dendrimers is significantly reduced after surface modification with this compound. For instance, glucoheptoamidated PAMAM G3 dendrimers showed no significant toxicity to normal human fibroblasts (BJ cells) at concentrations up to 200 µM. nih.gov In contrast, the conjugation of cytotoxic drugs like α-mangostin to these dendrimers resulted in a significant increase in cytotoxicity against cancer cell lines, such as glioma (U-118 MG) and squamous cell carcinoma (SCC-15), while remaining less toxic to normal cells. chemsavers.comnih.gov This suggests a degree of selective anticancer activity. For example, the cytotoxicity of α-mangostin was increased by 2.5 to 9-fold upon conjugation. chemsavers.comnih.gov

| Cell Line | Drug/Conjugate | Effect |

| Normal Human Fibroblasts (BJ) | Glucoheptoamidated G3 PAMAM | No significant toxicity up to 200 µM nih.gov |

| Squamous Carcinoma (SCC-15) | α-Mangostin-Dendrimer Conjugate | Increased cytotoxicity chemsavers.comnih.gov |

| Glioma (U-118 MG) | α-Mangostin-Dendrimer Conjugate | Increased cytotoxicity chemsavers.comnih.gov |

| Squamous Carcinoma (SCC-15) | Vadimezan-Dendrimer Conjugate | Inhibition of proliferation at ≥4 µM chemsavers.com |

| Glioma (U-118 MG) | Vadimezan-Dendrimer Conjugate | Inhibition of proliferation at ≥12 µM chemsavers.com |

Cell Internalization: The cellular uptake of these dendrimer-based drug delivery systems is a critical factor in their therapeutic action. Studies using fluorescently labeled glucoheptoamidated dendrimers have shown that they are efficiently internalized by cells. ebay.com The degree of surface modification with glucoheptoamide can influence the internalization process. nih.gov For example, partially substituted dendrimers have been observed to accumulate efficiently in fibroblast cells. nih.gov The inclusion of targeting ligands, such as biotin, alongside the glucoheptoamide shell can further enhance cellular uptake in cancer cells that overexpress biotin receptors. ebay.com The internalization of these conjugates is often dose-dependent. ebay.com

Antimicrobial and Antitumor Activity of Derivatives

Beyond their use in drug delivery, derivatives of this compound have also been investigated for their intrinsic therapeutic properties.

Howiinol A and Analogues (Antitumor Properties)

Howiinol A is a naturally occurring phenylethylene pyrone compound that has demonstrated significant antitumor properties. While Howiinol A is not a direct derivative of this compound, its lactone ring is a key structural feature.

Research has shown that Howiinol A exerts a potent inhibitory effect on various cancer cells while having a relatively slight influence on normal cells. It has shown remarkable therapeutic effects in mouse models of H22 hepatoma and Lewis lung cancer. The mechanism of action of Howiinol A involves the inhibition of cancer cell proliferation. It has been shown to block the transition of the cell cycle from the G1 to the S phase and to suppress the biosynthesis of DNA, RNA, and protein, with the most significant impact on DNA synthesis. Further studies have indicated that Howiinol A can cause damage to DNA molecules and induce single-strand breaks. It is also believed to act as an inhibitor of DNA topoisomerase II.

| Cell Line/Tumor Model | IC50/Effect |

| L1210 cells (1 hr treatment) | 6.85 µg/mL |

| L1210 cells (24 hr treatment) | 3.32 µg/mL |

| H22 hepatoma (in mice) | Remarkable therapeutic effect |

| Lewis lung cancer (in mice) | Remarkable therapeutic effect |

Information regarding the synthesis and antitumor properties of analogues of Howiinol A is not widely available in the current scientific literature.

Bengamide Analogues (Antitumor Activity)

This compound serves as a chiral precursor in the synthesis of analogues of bengamides, a group of natural products known for their significant antitumor properties. nih.govnih.gov Researchers have utilized this starting material to create diastereoisomeric bengamide analogues to investigate the structure-activity relationship and identify compounds with potent cytotoxic effects against various cancer cell lines. nih.govrsc.org

One synthetic strategy involves using D-glycero-D-gulo-heptonic acid γ-lactone (an isomer of this compound) to produce a key lactone intermediate. nih.gov This intermediate is then coupled with aminocaprolactam derivatives to form the core structure of the bengamide analogues. nih.gov Subsequent deprotection of the acetonide groups yields the final compounds. nih.gov Studies have shown that the stereochemistry of the resulting molecules is critical for their biological activity. For instance, the configuration at the C-2' position of the lactam ring can significantly influence the compound's cytotoxicity. nih.govrsc.org

The antitumor activity of these this compound-derived analogues has been evaluated against a panel of human cancer cell lines. The findings indicate that the flexibility of the ketide side chain is also a requirement for their cytotoxic activity. nih.govrsc.org The table below summarizes the cytotoxic activities (IC₅₀ values) of representative bengamide analogues synthesized from a this compound derivative against several cancer cell lines. nih.gov

Table 1: Cytotoxic Activity (IC₅₀, μM) of Bengamide Analogues

| Compound | KB | HepG2 | LU1 | MCF7 | HL60 | Hela |

|---|---|---|---|---|---|---|

| 8a | >50 | >50 | >50 | >50 | >50 | >50 |

| 8b | 40.5 | 37.4 | 45.1 | 42.3 | 35.8 | 41.6 |

| 9a | >50 | >50 | >50 | >50 | >50 | >50 |

| 9b | >50 | >50 | >50 | >50 | >50 | >50 |

| 9c | >50 | >50 | >50 | >50 | >50 | >50 |

| 9d | >50 | >50 | >50 | >50 | >50 | >50 |

Data sourced from MedChemComm. nih.gov

Surface-Active Agents and Colloidal Systems

This compound is a valuable starting material for the synthesis of nonionic surfactants, specifically a class of compounds known as N-alkyl-N-(2-hydroxyethyl)aldonamides. acs.org These sugar-based surfactants are of interest due to their potential biodegradability and unique physicochemical properties. The synthesis involves the amidation of this compound with a long-chain N-alkyl-N-(2-hydroxyethyl)amine in methanol. acs.org

The resulting N-alkyl-N-(2-hydroxyethyl)glucoheptonamides exhibit distinct behavior at the air/water interface. acs.org Studies on their adsorption properties show that the introduction of an additional -CHOH group in the headgroup (compared to corresponding gluconamides) leads to an increase in the hydrophobic character of the surfactant. acs.org

The surface activity of these compounds is influenced by the length of the N-alkyl chain. Key parameters such as the standard free energy of adsorption (ΔG°ad), saturation adsorption (Γ∞), and the minimum surface area demand per molecule (A_min) have been determined from surface tension measurements. The A_min value for the glucoheptonamide series is slightly larger than for the corresponding gluconamides, suggesting that the hydroxyethyl (B10761427) residue plays a significant role in the arrangement of the surfactant molecules at the interface. acs.org

Table 2: Adsorption Parameters of N-Alkyl-N-(2-hydroxyethyl)glucoheptonamides at the Air/Water Interface

| Alkyl Chain | ΔG°ad (kJ/mol) | Γ∞ x 10⁶ (mol/m²) | A_min (Ų/molecule) |

|---|---|---|---|

| n-C₆H₁₃ | -23.1 | 3.55 | 46.8 |

| n-C₈H₁₇ | -26.5 | 3.49 | 47.6 |

| n-C₁₀H₂₁ | -29.9 | 3.46 | 48.0 |

| n-C₁₂H₂₅ | -33.3 | 3.44 | 48.3 |

Data sourced from the Journal of Colloid and Interface Science. acs.org

Industrial and Process Optimization for D Glucoheptono 1,4 Lactone Research

Scalability of Synthetic Procedures for D-Glucoheptono-1,4-lactone and its Derivatives

The industrial viability of this compound and its derivatives hinges on the scalability of their synthetic procedures. While laboratory-scale syntheses have been well-established, transitioning to large-scale production presents a unique set of challenges and considerations. A key area of industrial focus is the synthesis of aldonamides, a class of non-ionic surfactants derived from sugar lactones like this compound.

The synthesis of aldonamides typically involves the reaction of the lactone with an appropriate amine. While effective at a lab scale, scaling up this reaction requires careful optimization of parameters such as temperature, pressure, and solvent selection to ensure high yield and purity while minimizing costs and environmental impact. For instance, traditional methods often employ hazardous solvents like pyridine, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) and require prolonged reaction times under reflux conditions. Greener, more efficient alternatives are a key focus of industrial research.

One promising approach to address the challenges of scalability and sustainability is the use of mechanochemistry. This solvent-free or low-solvent method involves the use of mechanical force, such as grinding, to initiate chemical reactions. A study on the synthesis of aldonamides from various sugar lactones demonstrated that this method can lead to high yields in significantly shorter reaction times (e.g., 5 minutes of grinding) compared to conventional solvent-based methods. The use of a small amount of a liquid assisting grinding (LAG) agent, such as water, can further enhance the reaction efficiency. This approach not only reduces the reliance on hazardous solvents but also simplifies the work-up procedure, making it an attractive option for industrial-scale production.

The table below outlines a comparison of conventional and mechanochemical synthesis methods for aldonamides, highlighting the potential advantages for industrial scalability.

| Parameter | Conventional Solvent-Based Synthesis | Mechanochemical Synthesis |

| Solvent | Typically requires large volumes of hazardous solvents (e.g., pyridine, DMF) | Solvent-free or uses small amounts of a benign Liquid Assisting Grinding (LAG) agent (e.g., water) |

| Reaction Time | Often requires several hours of reflux | Significantly shorter, can be as low as a few minutes |

| Work-up | Can be complex, involving solvent removal and purification steps | Simpler, often involving a straightforward aqueous work-up |

| Environmental Impact | Higher due to solvent usage and energy consumption | Lower due to reduced solvent use and shorter reaction times |

| Scalability Potential | Can be challenging due to solvent handling and energy requirements | Potentially more scalable due to process intensification and reduced waste |

Further research into continuous flow synthesis for this compound derivatives could also offer significant advantages for industrial production. Continuous flow reactors provide better control over reaction parameters, improved heat and mass transfer, and enhanced safety, all of which are crucial for large-scale manufacturing.

Customization for Academic and Industrial Applications

The versatility of this compound's chemical structure makes it a valuable platform for customization in both academic research and various industrial applications. Its multiple hydroxyl groups and lactone ring provide reactive sites for a wide range of chemical modifications, allowing for the tailoring of its properties to suit specific needs.

In academia, this compound serves as a crucial chiral building block in the synthesis of complex natural products and other bioactive molecules. Its inherent chirality is transferred to the target molecule, which is essential for biological activity. A notable example is its use as a starting material in the multi-step synthesis of Howiinol A, a compound with potential antitumor properties. chemicalbook.com The synthesis of Howiinol A and its analogs from α-D-glucoheptonic γ-lactone highlights the importance of this sugar lactone in medicinal chemistry research for the development of new therapeutic agents. chemicalbook.com

In industrial applications, the customization of this compound is primarily focused on the development of performance chemicals, particularly surfactants. By reacting the lactone with various amines, a diverse range of N-alkyl-N-(2-hydroxyethyl)aldonamides and N-cycloalkylaldonamides can be synthesized. biofueljournal.com The properties of these surfactants can be fine-tuned by altering the length and structure of the alkyl or cycloalkyl chains attached to the nitrogen atom. This allows for the creation of surfactants with specific hydrophilic-lipophilic balances (HLB), foaming properties, and emulsifying capabilities for use in detergents, personal care products, and other formulations.

The table below illustrates how modifications to the amine reactant can lead to customized aldonamide surfactants with different potential applications.

| Amine Reactant Modification | Resulting Aldonamide Property Change | Potential Application |

| Increase in alkyl chain length | Increased hydrophobicity, potentially lower critical micelle concentration (CMC) | Emulsifiers for oil-in-water systems, detergents for greasy soils |

| Introduction of branching in the alkyl chain | Altered packing at interfaces, potentially affecting foam stability | Specialty surfactants with controlled foaming properties |

| Use of a cycloalkyl amine | Increased rigidity of the hydrophobic group, potentially impacting surface tension reduction | Wetting agents, dispersants |

| Incorporation of additional functional groups (e.g., hydroxyl) | Increased hydrophilicity, potential for further chemical modification | Solubilizers, building blocks for more complex surfactant structures |

Furthermore, this compound has been investigated for its potential as an enzyme inhibitor. It has been shown to inhibit α-L-rhamnosidase and other enzymes involved in carbohydrate metabolism. usbio.netbiosynth.com This inhibitory activity opens up possibilities for its use in biomedical research and potentially as a lead compound for the development of new therapeutic agents. Further research into the structure-activity relationship of this compound derivatives as enzyme inhibitors could lead to the design of more potent and selective inhibitors for specific enzymatic targets.

Future Research Trajectories for D Glucoheptono 1,4 Lactone

Exploration of Novel Synthetic Pathways and Reactivity Patterns

Future investigations into D-Glucoheptono-1,4-lactone will likely prioritize the discovery of new synthetic routes and a deeper understanding of its chemical reactivity. While it is readily available as a starting material, developing novel pathways to its derivatives is crucial for expanding its application.

Research into its reactivity could explore transformations beyond simple functional group manipulations. For instance, studies on related sugar lactones have shown that treatment with tertiary amines can lead to controlled elimination reactions, forming furanone derivatives. acs.org Applying similar methodologies to this compound or its protected forms could yield novel unsaturated scaffolds. Another area of exploration is the modification of its hydroxyl groups with moieties like linear saturated fatty acids, which has been shown in the related D-glucono-1,4-lactone to create molecules with unique physical properties, such as the ability to form organogels. chemrxiv.orgrsc.org

Furthermore, applying modern synthetic methods to this lactone is a promising research avenue. General strategies for lactonization, such as those employing copper/nitroxyl catalysts for the aerobic oxidative lactonization of diols or using rhenium catalysts for intramolecular hydroacyloxylation, could be adapted to synthesize this compound analogs from different precursors. organic-chemistry.org

Table 1: Potential Areas for Synthetic and Reactivity Exploration

| Research Area | Description | Potential Outcome |

|---|---|---|

| Controlled Elimination Reactions | Investigating the reaction of protected this compound with various bases and reagents to induce selective eliminations. | Synthesis of novel unsaturated furanone and pyranone structures. |

| Esterification with Functional Moieties | Acylation of hydroxyl groups with long-chain fatty acids or other functional molecules to create amphiphilic derivatives. chemrxiv.orgrsc.org | Development of new organogelators, surfactants, or functional biomaterials. |

| Modern Catalytic Methods | Application of advanced catalytic systems (e.g., copper, rhenium) for the synthesis of lactone analogs from alternative starting materials. organic-chemistry.org | More efficient and selective synthetic routes to complex lactone structures. |

Development of Advanced Chiral Derivations for Asymmetric Synthesis

The inherent chirality of this compound makes it an excellent chiral template for asymmetric synthesis. usbio.netnih.govusbio.net Its well-defined stereocenters can be used to direct the formation of new stereocenters in a predictable manner, a cornerstone of modern pharmaceutical and fine chemical synthesis.

A significant body of future work will likely focus on expanding its use as a starting material for synthesizing complex, stereochemically rich target molecules. It has already been successfully employed as a chiral template in the enantiospecific synthesis of the natural hydroxy-amino acid, (2S,4R,5R) 4,5-dihydroxy-pipecolic acid. nih.gov Another key application is its use in the multi-step synthesis of Howiinol A, a natural product with antitumor properties, and its analogs. chemicalbook.commybiosource.comscbt.com

Future research could involve designing more intricate synthetic sequences that leverage the lactone's structure to access a wider variety of natural products and pharmacologically active compounds. This includes its use in the synthesis of N-alkyl-N-(2-hydroxyethyl)aldonamides and N-cycloalkylaldonamides. sigmaaldrich.com Additionally, this compound can be used to impart chirality to macromolecules, such as in the surface modification of poly(amidoamine) (PAMAM) dendrimers, creating chiral nanostructures with potential applications in catalysis and chiral recognition. mdpi.com

Table 2: Documented Applications in Asymmetric Synthesis

| Target Molecule/System | Role of this compound | Significance |

|---|---|---|

| (2S,4R,5R) 4,5-dihydroxy-pipecolic acid | Chiral template and starting material. nih.gov | Enantioselective synthesis of a natural cyclic amino acid. |

| Howiinol A and Analogs | Key precursor in a 9-step synthesis. chemicalbook.comscbt.com | Access to natural products with potential antitumor activity. |

| Chiral PAMAM Dendrimers | Surface modifying agent to create a chiral surface. mdpi.com | Development of chiral macromolecules for drug delivery or catalysis. |

Expansion of Biomedical Applications (e.g., Targeted Drug Delivery, Molecular Imaging)

The biocompatibility and chemical functionality of this compound and its derivatives open up significant opportunities in the biomedical field. Current research points toward its potential as both a therapeutic agent precursor and a component of advanced biomedical systems.

One of the most promising future directions is in drug delivery. As mentioned, this compound has been used to modify the surface of PAMAM dendrimers. mdpi.com This modification not only introduces chirality but has also been shown to reduce the cytotoxicity of the parent dendrimer, a critical requirement for any material intended for in vivo use. mdpi.com These modified dendrimers could be further developed as carriers for targeted drug delivery, where therapeutic agents are encapsulated or conjugated to the dendrimer and delivered specifically to diseased cells, minimizing side effects.